molecular formula C11H16N2O6 B11743920 1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B11743920
M. Wt: 272.25 g/mol
InChI Key: CDIMXSCNZIUNDB-HQWXHRIMSA-N
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Description

1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety

Preparation Methods

The synthesis of 1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the ribosyl moiety and the pyrimidine base.

    Glycosylation Reaction: The ribosyl moiety is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.

    Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in nucleic acid metabolism, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Uridine: A pyrimidine nucleoside with a similar structure but different functional groups.

    Cytidine: Another pyrimidine nucleoside with distinct biological functions.

    Thymidine: A nucleoside involved in DNA synthesis with a different base structure.

The uniqueness of this compound lies in its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-4-3-13(11(18)12-9(4)17)10-7(16)6(15)8(19-10)5(2)14/h3,5-8,10,14-16H,1-2H3,(H,12,17,18)/t5?,6?,7?,8-,10-/m1/s1

InChI Key

CDIMXSCNZIUNDB-HQWXHRIMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)C(C)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C)O)O)O

Origin of Product

United States

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